molecular formula C12H9ClO3S2 B13882132 4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride

4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride

Cat. No.: B13882132
M. Wt: 300.8 g/mol
InChI Key: BGRPHPRGUKKYAD-UHFFFAOYSA-N
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Description

4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic heterocycle containing sulfur The compound is characterized by the presence of a 3-methylbenzoyl group and a sulfonyl chloride group attached to the thiophene ring

Preparation Methods

The synthesis of 4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the acylation of thiophene derivatives followed by sulfonylation. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is utilized in the formation of sulfonamide and sulfonate ester derivatives, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C12H9ClO3S2

Molecular Weight

300.8 g/mol

IUPAC Name

4-(3-methylbenzoyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C12H9ClO3S2/c1-8-3-2-4-9(5-8)12(14)10-6-11(17-7-10)18(13,15)16/h2-7H,1H3

InChI Key

BGRPHPRGUKKYAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CSC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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